Ascorbyl Dipalmitate

Description

The exact mass of the compound L-Ascorbic acid, dihexadecanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3/t32-,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYRNAGGIJZRNM-LBHUVFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724552 | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4218-81-9, 28474-90-0 | |

| Record name | Ascorbic acid, 2,6-dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4218-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S)-5-[2-(Hexadecanoyloxy)-1-hydroxyethyl]-4-hydroxy-2-oxo-2,5-dihydrofuran-3-yl hexadecanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCORBYL DIPALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624RX3IESR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ascorbyl Dipalmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid (Vitamin C), is a widely utilized antioxidant in the pharmaceutical, cosmetic, and food industries. Its enhanced stability and ability to penetrate biological membranes make it a superior alternative to its water-soluble counterpart. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and quantitative data to aid researchers and professionals in its application and development.

Introduction

L-ascorbic acid, while a potent antioxidant, is limited by its hydrophilicity and instability. The esterification of ascorbic acid with palmitic acid to form this compound overcomes these limitations, creating a fat-soluble and more stable molecule.[1] This allows for its incorporation into lipid-based formulations and enhances its bioavailability. This compound functions by scavenging free radicals, thereby protecting cells from oxidative damage.[1] This guide details the primary methods for its synthesis and the analytical techniques for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis is the traditional and most common industrial method for producing this compound.[2] This method typically involves the direct esterification of L-ascorbic acid with palmitic acid, often using a strong acid as a catalyst.[2][3]

Materials:

-

L-ascorbic acid

-

Palmitic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous organic solvent (e.g., Toluene)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve L-ascorbic acid and a molar excess of palmitic acid in toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white to yellowish-white crystalline powder.[4] A purity of 98.1% and a yield of 91.3% can be achieved.[3]

Logical Relationship: Chemical Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more selective alternative to chemical synthesis, often resulting in higher purity products with fewer byproducts.[2][5] Lipases are commonly employed as biocatalysts for the esterification reaction.[5]

Materials:

-

L-ascorbic acid

-

Palmitic acid

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5][6]

-

Organic solvent (e.g., 2-methyl-2-butanol)[6]

-

Molecular sieves (3Å)

-

Acetone

Procedure:

-

To a flask containing 2-methyl-2-butanol, add L-ascorbic acid, palmitic acid (a typical molar ratio is 1:8 of ascorbic acid to palmitic acid), and immobilized lipase.[6]

-

Add activated molecular sieves to the mixture to remove water and drive the equilibrium towards ester formation.

-

Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 55°C) for a specified duration (e.g., 48-72 hours).[5][6]

-

Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).

-

After the reaction, filter to remove the immobilized enzyme (which can be washed and reused).

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in acetone and then precipitate the product by adding water.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to obtain pure this compound. A yield of 81% and a purity of 94.4% have been reported.[6]

Experimental Workflow: Enzymatic Synthesis

Caption: Workflow for the enzymatic synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and physical properties of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₈H₆₈O₈ | [7] |

| Molecular Weight | 652.9 g/mol | [7] |

| Appearance | White to yellowish-white crystalline powder | [1][4] |

| Melting Point | 116-117 °C | [8] |

| Solubility | Very slightly soluble in water; freely soluble in ethanol, animal oil, and vegetable oil. Soluble in DMSO and DMF. | [4][9][10] |

| UV/Vis λmax | 246 nm | [10] |

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the esterification.

Experimental Protocol:

-

Prepare a KBr pellet of the this compound sample or cast a film from a chloroform solution.[7]

-

Acquire the spectrum in the range of 4000-400 cm⁻¹.

Expected Peaks:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3405 | -OH stretching | [11] |

| ~3001, 2915 | -CH₂ stretching | [11] |

| ~1752, 1730 | C=O stretching of the ester | [11][12] |

| ~1637 | C=C stretching in the ascorbic acid ring | [12] |

| ~1344, 1159 | C-O-C stretching | [12] |

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of this compound.

Experimental Protocol:

-

Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[13]

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Signals corresponding to the palmitoyl chains (alkylic protons).[14][15]

-

Signals for the protons on the ascorbic acid moiety.[14][15]

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

-

A signal around 171.0 ppm is characteristic of the C=O of the ester bond.[13]

Thermal Analysis

DSC is used to determine the melting point and thermal transitions of this compound.

Experimental Protocol:

-

Accurately weigh a small amount of the sample (3-5 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Expected Result:

-

A sharp endothermic peak corresponding to the melting point of this compound, typically observed between 116-117 °C.[8] Broader endothermic curves have been observed between 23.1–46.7 °C for some purified samples.[12][16]

Chromatographic Analysis

HPLC is a crucial technique for determining the purity of this compound and for monitoring the progress of the synthesis reaction.

Experimental Protocol:

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 90:10, v/v) or methanol and a phosphate buffer.[17][18]

-

Stationary Phase: A C18 column is typically used.[18]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[18]

-

Detection: UV detection at a wavelength of 250 nm or 260 nm is suitable.[2][18]

-

Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase or a suitable solvent.

-

Inject the sample into the HPLC system and record the chromatogram.

-

The purity is determined by the area percentage of the main peak.

Quantitative HPLC Parameters:

| Parameter | Value | Reference |

| Column | Alltech Apollo C18 | [18] |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) | [18] |

| Flow Rate | 1.0 mL/min | [18] |

| Detection Wavelength | 250 nm | [18] |

| Column Temperature | 30 °C | [18] |

| Detection Limit | 0.12 µg/mL | [18][19] |

| Linearity Range | 0.4 - 4.0 mg/mL | [18][19] |

| Recovery | 101.3 ± 4.81% | [18][19] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. Both chemical and enzymatic synthesis routes have been presented with comprehensive experimental protocols. Furthermore, a suite of analytical techniques, including FTIR, NMR, DSC, and HPLC, have been detailed to ensure the proper identification, purity assessment, and characterization of the final product. The provided quantitative data and workflows serve as a valuable resource for researchers, scientists, and drug development professionals working with this important lipophilic antioxidant.

References

- 1. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 2. Chemical Synthesis of Ascorbyl Palmitate in [BMIM]BF4 | Scientific.Net [scientific.net]

- 3. Ascorbyl Palmitate synthesis - chemicalbook [chemicalbook.com]

- 4. Ascorbyl Palmitate | 137-66-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C38H68O8 | CID 54722209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ascorbyl palmitate - Wikipedia [en.wikipedia.org]

- 9. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ascorbyl Palmitate(137-66-6) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Simultaneous Determination of L-Ascorbic Acid and L-Ascorbylpalmitate Using RP-HPLC Method | Scientific.Net [scientific.net]

An In-depth Technical Guide to the In Vitro Mechanism of Action of Ascorbyl Dipalmitate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl dipalmitate (ADP), a lipophilic diester of ascorbic acid and palmitic acid, represents a stabilized form of Vitamin C engineered for enhanced penetration into biological membranes. Its stability and fat-solubility make it a preferred compound for cosmetic and pharmaceutical applications over the hydrophilic and unstable L-ascorbic acid.[1] This technical guide elucidates the core in vitro mechanisms of action of this compound, focusing on its cellular uptake and bioactivation, antioxidant properties, role in collagen synthesis, and its influence on melanogenesis. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols, and visual diagrams of key pathways and workflows to provide a comprehensive resource for research and development professionals.

Cellular Uptake and Bioactivation

The primary advantage of this compound lies in its lipophilic nature, which facilitates its penetration through the lipid-rich stratum corneum and cellular membranes.[1][2] Once inside the cell, for it to exert the biological activities characteristic of Vitamin C, it must be hydrolyzed by intracellular enzymes, such as esterases, to release the active L-ascorbic acid. This bio-conversion is a critical step in its mechanism of action.

References

An In-Depth Technical Guide to the Physicochemical Properties of Ascorbyl Dipalmitate

Abstract: Ascorbyl dipalmitate is a lipophilic, stable diester of L-ascorbic acid and palmitic acid.[1][2] Its enhanced stability and oil solubility compared to native Vitamin C make it a valuable ingredient in cosmetics, pharmaceuticals, and food preservation.[2][3] This document provides a comprehensive overview of the physicochemical properties of L-ascorbyl 2,6-dipalmitate, detailed experimental protocols for its characterization, and its applications in advanced drug delivery systems.

Physicochemical Properties

L-Ascorbyl 2,6-dipalmitate is synthesized by esterifying ascorbic acid with two molecules of palmitic acid, significantly increasing its lipophilicity and stability.[2] This modification allows for improved penetration and integration into lipid-rich biological membranes and formulations.[2] It typically presents as a white to light yellow crystalline powder.[2]

General and Physical Properties

The core physicochemical characteristics of L-ascorbyl 2,6-dipalmitate are summarized below. These properties distinguish it from the more water-soluble L-ascorbic acid and the mono-ester, ascorbyl palmitate.

| Property | Value | Reference(s) |

| IUPAC Name | [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | [1] |

| Synonyms | L-Ascorbyl 2,6-Dipalmitate, NIKKOL CP, Vitamin C Dipalmitate, 2,6-Di-O-palmitoyl-L-ascorbic Acid | [1] |

| CAS Number | 4218-81-9 | [1][2][4] |

| Molecular Formula | C₃₈H₆₈O₈ | [1][2][4] |

| Molecular Weight | 652.9 g/mol | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 113 °C to 116 °C | [2][4] |

| Density | 1.04 g/cm³ | [4] |

| Optical Rotation | [α]20/D = +19 to +24° (c=0.8 in Ethanol) | [2] |

Solubility

This compound is a lipophilic compound, making it suitable for oil-based and emulsion formulations.[5] While specific quantitative solubility data in various organic solvents is not extensively published, it is known to be soluble in oils and alcohols and is considered insoluble in water.[3][6] Its amphiphilic nature allows it to act as a surfactant and participate in the formation of micelles and vesicles.[3]

Stability

The esterification of ascorbic acid at the 2 and 6 positions significantly enhances its stability against oxidative degradation, which is a major limitation of native Vitamin C.[2][7] This improved stability is particularly notable against heat and light, making it a preferred antioxidant in formulations requiring a longer shelf life.[3] However, like other ascorbyl esters, it can undergo hydrolysis, though esterification with palmitic acid offers some protection.[8] For optimal stability, formulations should be protected from light and stored at cool to room temperature (8-15 °C is recommended for bulk material).[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound.

| Spectrum | Data and Interpretation | Reference(s) |

| ¹H NMR | Spectra are available for L-ascorbyl 2,6-dipalmitate, allowing for structural confirmation. | [1][10] |

| FTIR | Characteristic peaks include hydroxyl (-OH) stretching (~3420 cm⁻¹), C-H stretching from alkyl chains (~2930 and 2850 cm⁻¹), ester C=O stretching (~1710-1730 cm⁻¹), and C=C stretching from the ascorbyl ring (~1660 cm⁻¹). | [11][12][13] |

| UV-Vis | UV detection is commonly used in HPLC analysis, with a maximum absorbance (λmax) typically observed around 243-250 nm in organic solvents. | [12][14] |

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent (e.g., ethanol, isopropyl myristate, water).

-

Equilibration: Seal the vials and place them in a rotating shaker within a temperature-controlled environment (e.g., 25 °C or 40 °C).[15][16] Allow the samples to equilibrate for a sufficient period (typically 48-72 hours) to ensure saturation is reached.[16]

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

-

Filtration: Filter the aliquot through a solvent-resistant membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: Dilute the filtered sample with a suitable solvent (e.g., methanol) to a concentration within the linear range of a pre-validated analytical method, such as HPLC-UV.

-

Analysis: Quantify the concentration of this compound in the diluted sample against a standard curve. Calculate the original solubility in units such as mg/mL.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the melting point and other thermal transitions of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a hermetically sealed aluminum pan.[17] Use an empty, sealed aluminum pan as the reference.[17]

-

Experimental Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5 or 10 °C/min) up to a temperature well above the expected melting point (e.g., 150 °C).[17][18]

-

(Optional) Include cooling and reheating cycles to investigate crystalline behavior and potential polymorphism.

-

-

Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the peak of the endothermic event. The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak.

Stability-Indicating Assay (Reversed-Phase HPLC)

This protocol allows for the quantification of this compound in the presence of its potential degradants, making it suitable for stability studies.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[14][19]

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile and/or methanol) and an aqueous buffer (e.g., water with phosphoric acid to adjust pH). A common mobile phase is acetonitrile:water (90:10, v/v).[14]

-

Flow Rate: 1.0 mL/min.[14]

-

Column Temperature: 30 °C.[14]

-

Detection: UV detector set to ~250 nm.[14]

-

Injection Volume: 20 µL.

-

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards across a linear concentration range (e.g., 5-100 µg/mL).

-

Sample Preparation (from a formulation):

-

Accurately weigh a quantity of the formulation (e.g., a cream or nanoparticle suspension).

-

Disperse/dissolve the sample in a volumetric flask using a solvent that fully dissolves the this compound (e.g., methanol).[20]

-

Vortex or sonicate to ensure complete extraction.

-

Filter the solution through a 0.45 µm membrane filter prior to injection.

-

-

Analysis and Stability Assessment:

-

Inject the standards and samples.

-

For a stability study, store the product under controlled conditions (e.g., different temperatures and light exposures).[20]

-

At specified time points (e.g., 0, 1, 2, 4 weeks), analyze samples as described.

-

The stability is assessed by quantifying the remaining percentage of this compound and observing the appearance of any new peaks, which may indicate degradation products.

-

Visualizations: Structure, Workflows, and Applications

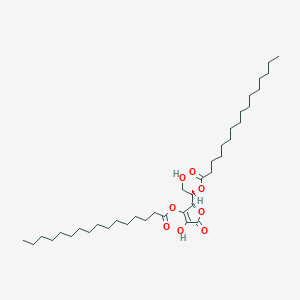

Molecular Structure

Caption: Molecular structure of L-Ascorbyl 2,6-Dipalmitate.

Experimental Workflow for Stability Analysis

Caption: Workflow for a typical HPLC-based stability study.

Role in a Drug Delivery Nanoparticle

References

- 1. This compound | C38H68O8 | CID 54722209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Ascorbyl 2,6-Dipalmitate | 4218-81-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cas 4218-81-9,L-ASCORBYL 2,6-DIPALMITATE | lookchem [lookchem.com]

- 5. Determination of ascorbyl palmitate by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 6. ams.usda.gov [ams.usda.gov]

- 7. A New Approach for Increasing Ascorbyl Palmitate Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ASCORBYL PALMITATE - Ataman Kimya [atamanchemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. openi-vip.nlm.nih.gov [openi-vip.nlm.nih.gov]

- 14. Simultaneous Determination of L-Ascorbic Acid and L-Ascorbylpalmitate Using RP-HPLC Method | Scientific.Net [scientific.net]

- 15. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacy.wisc.edu [pharmacy.wisc.edu]

- 17. researchgate.net [researchgate.net]

- 18. Physicochemical and Thermal Characterization of Ascorbic Acid: Impact of Biofield Energy Treatment [gavinpublishers.com]

- 19. periodicos.ufn.edu.br [periodicos.ufn.edu.br]

- 20. magistralbr.caldic.com [magistralbr.caldic.com]

A Technical Guide to the Antioxidant Mechanism of Ascorbyl Dipalmitate in Lipid Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl dipalmitate, a lipophilic derivative of ascorbic acid, is a potent antioxidant widely utilized in lipid-based systems such as pharmaceuticals, cosmetics, and food products. Its efficacy stems from a multi-faceted mechanism that includes direct radical scavenging, synergistic interactions with other antioxidants like tocopherol, and the inhibition of lipid peroxidation. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound in lipid environments, complete with quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Antioxidant Mechanisms

This compound's primary role as an antioxidant in lipid systems is to interrupt the chain reactions of lipid peroxidation by neutralizing free radicals. Due to its esterification with palmitic acid, it is soluble in fats and oils, allowing it to function effectively within lipid matrices where oxidative damage is a primary concern.[1]

Free Radical Scavenging

The fundamental antioxidant action of this compound involves the donation of a hydrogen atom from the enediol group of its ascorbyl moiety to a lipid radical (L•) or a lipid peroxyl radical (LOO•). This action neutralizes the reactive radical, thereby terminating the lipid peroxidation chain reaction. Upon donating a hydrogen atom, this compound is converted into a relatively stable ascorbyl radical.

The ascorbyl radical is less reactive than the lipid radicals it neutralizes. In a non-polar lipid environment, the ascorbyl radical can be stabilized through resonance. Its ultimate fate can involve several pathways, including reacting with another radical, or disproportionation where two ascorbyl radicals react to form one molecule of this compound and one molecule of dehydrothis compound.[2][3]

Synergism with Tocopherol (Vitamin E)

A pivotal aspect of this compound's antioxidant mechanism in lipid systems is its synergistic interaction with tocopherols.[4][5] Tocopherol is a highly effective chain-breaking antioxidant that readily donates a hydrogen atom to lipid peroxyl radicals, forming a tocopheroxyl radical. While the tocopheroxyl radical is relatively stable, it can participate in pro-oxidant activities if not quenched.

This compound, being more lipophilic than ascorbic acid, can reside at the oil-water interface or within the lipid phase, enabling it to regenerate tocopherol by donating a hydrogen atom to the tocopheroxyl radical. This process recycles tocopherol, allowing it to continue its radical scavenging activity, while this compound is consumed.[6][7] This synergistic relationship significantly enhances the overall oxidative stability of the lipid system.[8]

Potential Pro-oxidant Activity

Under certain conditions, such as in the presence of transition metal ions (e.g., Fe²⁺, Cu²⁺) and at high concentrations, this compound can exhibit pro-oxidant behavior.[1][9] It can reduce metal ions to their more reactive state (e.g., Fe³⁺ to Fe²⁺), which can then catalyze the decomposition of lipid hydroperoxides into highly reactive alkoxyl and peroxyl radicals, thereby initiating and propagating lipid peroxidation. This is often mitigated by the co-formulation with chelating agents like EDTA.[1]

Quantitative Data on Antioxidant Efficacy

The effectiveness of this compound as an antioxidant in lipid systems has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Inhibition of Lipid Peroxidation in Various Oils

| Oil Type | This compound Concentration | Test Method | Result | Reference |

| Sunflower Oil | 400 ppm | Accelerated Storage (60°C) | Significantly lower peroxide and malondialdehyde values compared to control. | [8] |

| Cottonseed Oil | 400 ppm | Accelerated Storage (60°C) | Significantly lower peroxide and malondialdehyde values compared to control. | [8] |

| Soybean Oil | 250 - 1000 ppm | Gamma Irradiation (5 kGy) | 58.2% to 74.1% inhibition of peroxide formation. | [10] |

| Fish Oil | 50 µg/g | Storage at room temperature | Slightly antioxidative. | [9] |

| Fish Oil | 300 µg/g | Storage at room temperature | Pro-oxidant effects observed. | [9] |

| Deep-fat fried seafood in Sunflower Oil | Not specified | Refrigerated storage | More effective than α-tocopherol in inhibiting lipid peroxidation. | [11] |

Table 2: Synergistic Effects with Tocopherols

| Lipid System | Ascorbyl Palmitate Concentration | Tocopherol Concentration | Observation | Reference |

| Cooked, minced turkey | Not specified | 200 ppm | Significant synergistic reduction in TBARS values over 9 days. | [4] |

| Cottonseed and Olive Oils | 400 ppm | Natural content | Protective effect on α-tocopherol, reducing its loss during storage. | [8] |

| Sunflower Oil | Not specified | Natural content | Ascorbyl palmitate showed a strong synergistic effect with α-tocopherol. | [8] |

| Triacylglycerols of sunflower oil | 1.0 mM | 1.0 mM (1:1 ratio) | 42.4% synergism observed. | [12] |

| Triacylglycerols of sunflower oil | 5.0 mM | 1.0 mM (1:5 ratio) | 47.6% synergism observed. | [12] |

| Triacylglycerols of sunflower oil | 10.0 mM | 1.0 mM (1:10 ratio) | 55.4% synergism observed. | [12] |

Experimental Protocols

The assessment of this compound's antioxidant activity in lipid systems relies on a suite of standardized analytical methods. Below are detailed protocols for key experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This method assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13][14]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test oil sample with and without this compound

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

-

Cuvettes or 96-well microplate

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.

-

Sample preparation: Dissolve the oil samples (with and without this compound) in a suitable solvent (e.g., ethyl acetate) to various concentrations.

-

Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution (e.g., 0.5 mL of sample to 3 mL of DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at 517 nm against a blank (solvent without DPPH).

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Value: Determine the concentration of the sample required to scavenge 50% of the DPPH radicals (IC50 value) by plotting the percentage of inhibition against the sample concentration.

-

Peroxide Value (PV) Determination (AOCS Official Method Cd 8-53)

This method measures the concentration of primary oxidation products (hydroperoxides) in fats and oils.[15][16][17]

-

Materials:

-

Acetic acid-chloroform solution (3:2, v/v)

-

Saturated potassium iodide (KI) solution

-

0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

-

1% Starch indicator solution

-

Test oil sample

-

-

Procedure:

-

Sample preparation: Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

-

Reaction: Add 0.5 mL of saturated KI solution.

-

Incubation: Allow the solution to stand with occasional shaking for exactly 1 minute.

-

Titration: Immediately add 30 mL of distilled water and titrate with 0.01 N Na₂S₂O₃ solution, shaking vigorously, until the yellow iodine color almost disappears.

-

Endpoint: Add 0.5 mL of starch indicator solution and continue the titration, with constant shaking, until the blue color just disappears.

-

Blank: Perform a blank determination under the same conditions.

-

Calculation: The peroxide value (in meq/kg) is calculated as: PV = [ (S - B) * N * 1000 ] / W where S is the volume of titrant for the sample (mL), B is the volume of titrant for the blank (mL), N is the normality of the Na₂S₂O₃ solution, and W is the weight of the sample (g).

-

p-Anisidine Value (p-AV) Determination (AOCS Official Method Cd 18-90)

This method determines the amount of secondary oxidation products (aldehydes, principally 2-alkenals and 2,4-dienals) in fats and oils.[8][10][18]

-

Materials:

-

Isooctane

-

p-Anisidine reagent (0.25% w/v in glacial acetic acid)

-

Test oil sample

-

Spectrophotometer

-

-

Procedure:

-

Sample preparation: Weigh an appropriate amount of the oil sample (e.g., 0.5-4.0 g) into a 25 mL volumetric flask and dilute to volume with isooctane.

-

Absorbance of oil solution: Measure the absorbance (Ab) of this solution at 350 nm using isooctane as a blank.

-

Reaction: Pipette 5 mL of the oil solution into a test tube and 5 mL of isooctane into another test tube (for the blank). Add 1 mL of the p-anisidine reagent to each tube and shake.

-

Incubation: Keep the tubes in the dark for exactly 10 minutes.

-

Absorbance of reacted solution: Measure the absorbance (As) of the oil solution in the first test tube at 350 nm, using the solution from the second test tube as the blank.

-

Calculation: The p-anisidine value is calculated as: p-AV = [ 25 * (1.2 * As - Ab) ] / W where As is the absorbance of the reacted solution, Ab is the absorbance of the oil solution, and W is the weight of the sample (g).

-

Rancimat Method (ISO 6886)

The Rancimat method is an accelerated oxidation test that determines the oxidative stability of fats and oils by measuring the induction time at an elevated temperature with a constant air flow.[11][19][20]

-

Apparatus:

-

Rancimat instrument with heating block, reaction vessels, and conductivity measuring cell.

-

-

Procedure:

-

Sample preparation: Weigh a precise amount of the oil sample (typically 3 g) directly into a reaction vessel.

-

Setup: Place the reaction vessel in the heating block of the Rancimat, which is set to a specific temperature (e.g., 110°C).

-

Measurement: A stream of purified air is passed through the oil sample, and the volatile oxidation products are carried into a measuring vessel containing deionized water. The conductivity of the water is continuously measured.

-

Induction Time: The induction time is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile acidic compounds. A longer induction time indicates greater oxidative stability.

-

Schaal Oven Test

This is an accelerated aging test where oil samples are stored in an oven at a constant elevated temperature (typically 60-63°C) and periodically evaluated for signs of oxidation.[21][22][23]

-

Apparatus:

-

Forced-draft oven capable of maintaining a constant temperature.

-

Glass beakers or jars.

-

-

Procedure:

-

Sample preparation: Place a specific amount of the oil sample (with and without this compound) into open glass beakers or jars.

-

Storage: Place the samples in the oven at a constant temperature (e.g., 63°C).

-

Evaluation: At regular intervals (e.g., daily or every few days), remove the samples and evaluate them for oxidative deterioration. This can be done by sensory analysis (smell, taste) or by chemical analysis (e.g., peroxide value).

-

Endpoint: The endpoint is reached when the oil is considered rancid based on a predetermined sensory score or a specific peroxide value. The time to reach this endpoint is a measure of the oil's stability.

-

Tocopherol Content Determination (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the different isomers of tocopherol in an oil sample.[24][25][26][27]

-

Apparatus:

-

HPLC system with a fluorescence or UV detector.

-

Normal-phase or reverse-phase HPLC column.

-

-

Procedure:

-

Sample preparation: Dissolve a known amount of the oil sample in a suitable solvent (e.g., hexane or isopropanol).

-

Injection: Inject a specific volume of the prepared sample into the HPLC system.

-

Separation: The different tocopherol isomers are separated on the column based on their polarity.

-

Detection: The eluted tocopherols are detected by a fluorescence detector (excitation ~295 nm, emission ~330 nm) or a UV detector (~292 nm).

-

Quantification: The concentration of each tocopherol isomer is determined by comparing the peak area to that of a standard curve prepared with known concentrations of tocopherol standards.

-

Conclusion

This compound serves as a highly effective antioxidant in lipid systems through a combination of direct free radical scavenging and a crucial synergistic role in regenerating other primary antioxidants like tocopherol. Its lipophilicity allows for its incorporation into lipid-rich environments where it can effectively inhibit the propagation of lipid peroxidation. While the potential for pro-oxidant activity exists under specific conditions, this can be managed through careful formulation. The quantitative data and standardized experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to evaluate and optimize the use of this compound for enhancing the stability of lipid-based products.

References

- 1. 2.5. Oil quality analysis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Scavenging of Alkylperoxyl Radicals by Addition to Ascorbate: An Alternative Mechanism to Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. crystal-filtration.com [crystal-filtration.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of ascorbyl palmitate on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p-Anisidine Value [library.aocs.org]

- 9. 58 Special Properties of Fats, Oils, and Shortenings Methods [cerealsgrains.org]

- 10. library.aocs.org [library.aocs.org]

- 11. metrohm.com [metrohm.com]

- 12. researchgate.net [researchgate.net]

- 13. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. extension.okstate.edu [extension.okstate.edu]

- 16. scribd.com [scribd.com]

- 17. medallionlabs.com [medallionlabs.com]

- 18. scribd.com [scribd.com]

- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 20. web.metrohmusa.com [web.metrohmusa.com]

- 21. eastman.com [eastman.com]

- 22. researchgate.net [researchgate.net]

- 23. btsa.com [btsa.com]

- 24. researchgate.net [researchgate.net]

- 25. aocs.org [aocs.org]

- 26. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 27. banglajol.info [banglajol.info]

The Cellular Journey of Ascorbyl Dipalmitate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of ascorbyl dipalmitate. Drawing upon research on this compound and its closely related analogue, ascorbyl palmitate, this document details the mechanisms of cellular entry, subsequent metabolic fate, and impact on key signaling pathways.

Introduction: A Lipophilic Vitamin C Pro-drug

This compound is a stable, oil-soluble derivative of L-ascorbic acid (Vitamin C). It is a diester formed from ascorbic acid and two molecules of palmitic acid, a common saturated fatty acid.[1] This lipophilic nature is key to its function, allowing it to readily penetrate the lipid-rich barriers of the skin and cell membranes, overcoming the limited permeability of hydrophilic ascorbic acid.[1] Once inside the cell, it is believed to be hydrolyzed, releasing active ascorbic acid to exert its well-known antioxidant, collagen-boosting, and skin-whitening effects.[1] This guide will dissect the cellular and molecular processes that govern its efficacy.

Cellular Uptake and Penetration

The entry of this compound into cells is primarily governed by its lipophilicity. Unlike ascorbic acid, which relies on specific transporters like sodium-dependent vitamin C transporters (SVCTs) and glucose transporters (GLUTs), lipophilic derivatives can traverse the plasma membrane more easily.[2][3]

Mechanism of Cellular Entry

The primary proposed mechanism for this compound uptake is passive diffusion across the cell membrane's lipid bilayer, driven by its high lipid solubility. The two palmitate chains facilitate its intercalation into the membrane. While direct studies on this compound are limited, research on ascorbyl palmitate shows it can easily cross cell membranes.[4][5]

Furthermore, there is some evidence suggesting that for intestinal cells, the sodium-dependent vitamin C transporter 1 (SVCT1) may play a role in the uptake of nanoemulsions containing ascorbyl-2,6-dipalmitate. SVCT1 is known to be expressed at the apical brush border of enterocytes and is a key transporter for ascorbic acid homeostasis.[3][6]

Skin Penetration: Quantitative Insights

For topical applications, the penetration of the stratum corneum is the rate-limiting step. Studies using ascorbyl palmitate have demonstrated that formulation plays a critical role in enhancing its delivery into the skin. Liposomal encapsulation has been shown to significantly improve penetration.

| Formulation Type | Active Ingredient | Penetration Metric | Result | Reference |

| Liposomal Cream (LC) | 2% Ascorbyl Palmitate | % Recovered in Stratum Corneum (2h) | 96.4% | [7] |

| Cream (C) | 2% Ascorbyl Palmitate | % Recovered in Stratum Corneum (2h) | 82.11% | |

| Liposomal Emulgel (LE) | 2% Ascorbyl Palmitate | % Recovered in Stratum Corneum (2h) | 93.31% | |

| Emulgel (E) | 2% Ascorbyl Palmitate | % Recovered in Stratum Corneum (2h) | 73.64% | [8] |

| Liposomes | Ascorbyl Palmitate | Entrapment Efficiency | 92.02% | [8][9] |

| Human Skin Cells | Trisodium Ascorbyl 6-Palmitate 2-Phosphate (APPS) | Fold Increase in Cellular Ascorbic Acid (1h) | 4.1-fold | [2] |

| Human Skin Cells | Ascorbic Acid (AA) | Fold Increase in Cellular Ascorbic Acid (1h) | 2.3-fold | [2] |

Table 1: Quantitative Data on Skin Penetration and Cellular Uptake of Ascorbyl Palmitate and a Derivative.

Intracellular Metabolism: The Conversion to Ascorbic Acid

Once inside the cell, this compound must be metabolized to release ascorbic acid, its biologically active component. This process is presumed to be a two-step hydrolysis reaction catalyzed by intracellular enzymes.

Enzymatic Hydrolysis

Skin cells, particularly keratinocytes, possess high esterase and phosphatase activity.[2] It is hypothesized that these enzymes cleave the ester bonds linking the palmitic acid chains to the ascorbic acid molecule. This enzymatic action releases two molecules of palmitic acid and one molecule of L-ascorbic acid. The liberated ascorbic acid then enters the cell's antioxidant pool, while the palmitic acid can be incorporated into cellular lipids or metabolized for energy.

While oral administration of ascorbyl palmitate results in significant hydrolysis in the digestive tract before absorption, topical application allows the intact molecule to penetrate skin cells where this intracellular conversion occurs.[10]

References

- 1. This compound | Nikkol CP | Cosmetic Ingredients Guide [ci.guide]

- 2. mdpi.com [mdpi.com]

- 3. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ascorbyl palmitate-incorporated paclitaxel-loaded composite nanoparticles for synergistic anti-tumoral therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Decreased expression of the vitamin C transporter SVCT1 by ascorbic acid in a human intestinal epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ascorbyl Dipalmitate's Pro-oxidant Activity Under UV Radiation: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ascorbyl dipalmitate, a fat-soluble derivative of ascorbic acid, is widely utilized in topical formulations for its antioxidant properties. However, under exposure to ultraviolet (UV) radiation, particularly UVB, it can paradoxically exhibit pro-oxidant activity. This behavior is characterized by the promotion of lipid peroxidation and subsequent cytotoxicity, a phenomenon of significant concern for dermatological and cosmetic formulations. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and cellular consequences of this compound's UV-induced pro-oxidant effects.

The Dual Nature of Ascorbyl Palmitate: Antioxidant vs. Pro-oxidant

While ascorbyl palmitate can effectively scavenge reactive oxygen species (ROS) in certain conditions, its behavior under UV radiation is complex.[1][2][3] The lipophilic nature of ascorbyl palmitate allows it to integrate into cellular membranes, the primary site of lipid peroxidation.[4] Upon UV exposure, the palmitate moiety of the molecule may contribute to the generation of oxidized lipid metabolites, which are toxic to epidermal cells.[1][2][5] This pro-oxidant activity can intensify skin damage despite its inherent antioxidant capabilities.[1][2][5]

Quantitative Data on Pro-oxidant Effects

| Parameter | Effect of Ascorbyl Palmitate + UVB | Reference |

| Intracellular ROS | Reduced | [Meves et al., 2002][1][5] |

| Lipid Peroxidation | Strongly Promoted | [Meves et al., 2002][1][2] |

| c-Jun N-terminal Kinase (JNK) Activation | Promoted | [Meves et al., 2002][1][2] |

| Cytotoxicity | Increased | [Meves et al., 2002][1][2] |

| EGFR, ERK1/2, p38 Kinase Activation | Inhibited | [Meves et al., 2002][1][2] |

Signaling Pathways

The pro-oxidant activity of ascorbyl palmitate under UV radiation modulates key cellular signaling pathways. While it can inhibit certain stress-activated pathways, it promotes others that lead to cytotoxicity.

Inhibition of Pro-Survival Pathways

Ascorbyl palmitate has been shown to inhibit the UVB-mediated activation of the epidermal growth factor receptor (EGFR), extracellular signal-regulated kinases 1 and 2 (ERK1/2), and p38 kinase.[1][2][5] This is attributed to its ability to prevent the depletion of glutathione and scavenge hydrogen peroxide.[1][2][5]

Activation of Pro-Apoptotic Pathways

Conversely, the lipid peroxidation induced by ascorbyl palmitate and UVB radiation leads to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2][5] A key mediator in this process is 4-hydroxy-2-nonenal (4-HNE), a toxic end product of lipid peroxidation, which is a known activator of stress-activated protein kinases like JNK.[1][5][6][7] JNK activation is a critical step in the cellular apoptotic response to stress.

Caption: Signaling pathways modulated by ascorbyl palmitate under UVB radiation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the pro-oxidant activity of ascorbyl palmitate.

Cell Culture and UVB Irradiation

This protocol describes the general procedure for preparing and irradiating keratinocytes.

Caption: Workflow for cell culture and UVB irradiation.

Detailed Steps:

-

Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

-

Pretreatment: Cells are pretreated with varying concentrations of ascorbyl palmitate (e.g., 1, 5, or 25 µM) for a duration of 30 minutes before irradiation.[5]

-

Washing: The culture medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS) to remove any residual medium that could interfere with UV transmission.[8]

-

UVB Irradiation: The PBS is removed, and the cells are exposed to a specific dose of UVB radiation, for instance, 200 J/m², using a calibrated UV lamp.[5]

-

Post-Irradiation Incubation: After irradiation, fresh serum-free medium is added to the cells, and they are returned to the incubator for a specified period, depending on the endpoint being measured.[8]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe dihydrorhodamine 123 (DHR 123) to quantify intracellular ROS levels.

Caption: Workflow for intracellular ROS detection.

Detailed Steps:

-

Probe Loading: Following UVB irradiation and post-incubation, cells are loaded with dihydrorhodamine 123 (DHR 123).[5] DHR 123 is non-fluorescent but is oxidized to the fluorescent rhodamine 123 by ROS.

-

Incubation: The cells are incubated with DHR 123 for 30 minutes at 37°C.[1]

-

Flow Cytometry: The fluorescence intensity of the cells is measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.[1]

Assessment of Lipid Peroxidation

Lipid peroxidation can be quantified by measuring its byproducts, such as malondialdehyde (MDA) or 4-hydroxy-2-nonenal (4-HNE).

Detailed Steps:

-

Sample Preparation: Cell lysates from treated and control cells are prepared.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA:

-

Cell lysates are mixed with a solution of thiobarbituric acid (TBA).

-

The mixture is heated to form a colored adduct with MDA.

-

The absorbance of the solution is measured spectrophotometrically (typically around 532 nm) to determine the concentration of MDA.

-

-

ELISA or Western Blot for 4-HNE:

-

Enzyme-linked immunosorbent assay (ELISA) kits specific for 4-HNE adducts can be used to quantify its levels in cell lysates.

-

Alternatively, Western blotting with antibodies against 4-HNE-modified proteins can provide a semi-quantitative measure of 4-HNE-induced damage.

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Detailed Steps:

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well of the cell culture plate.[9]

-

Incubation: The plate is incubated for 2-4 hours at 37°C, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the insoluble formazan crystals.[9]

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[10]

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the phosphorylation (activation) of specific signaling proteins like EGFR, ERK, p38, and JNK.

Detailed Steps:

-

Protein Extraction: Total protein is extracted from the treated and control cells.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-JNK, phospho-ERK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

-

Detection: A chemiluminescent substrate is added, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the level of protein phosphorylation.

Conclusion

The pro-oxidant activity of this compound under UV radiation presents a significant challenge in the formulation of photoprotective topical products. While it can offer some antioxidant benefits, its potential to induce lipid peroxidation and cytotoxicity in keratinocytes cannot be overlooked. Researchers and drug development professionals must carefully consider these dual properties and conduct thorough in vitro and in vivo studies to ensure the safety and efficacy of formulations containing this ingredient, especially those intended for use during sun exposure. Further research into stabilizing this compound or co-formulating it with other antioxidants that can mitigate its pro-oxidant effects is warranted.

References

- 1. Determination of intracellular reactive oxygen species (ROS). [bio-protocol.org]

- 2. Optimized flow cytometry protocol for dihydrorhodamine 123-based detection of reactive oxygen species in leukocyte subpopulations in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. Activation of stress signaling pathways by the end product of lipid peroxidation. 4-hydroxy-2-nonenal is a potential inducer of intracellular peroxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2.4. Cell Culture and UV Irradiation [bio-protocol.org]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Thermal Degradation Profile of Ascorbyl Dipalmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal degradation profile of ascorbyl dipalmitate. Drawing upon data from analogous compounds like ascorbyl palmitate and established thermal analysis methodologies, this document offers a comprehensive overview for researchers and professionals in drug development.

Quantitative Thermal Analysis Data

Due to the limited availability of specific thermal degradation data for this compound, the following table summarizes the thermal properties of the closely related and structurally similar compound, ascorbyl palmitate. These values provide a strong indication of the expected thermal behavior of this compound.

| Parameter | Value | Compound | Analytical Method | Source |

| Melting Point | 110 - 116 °C | L-Ascorbyl Dipalmitate | Not Specified | [1] |

| Melting Point | 107 - 117 °C | Ascorbyl Palmitate | Not Specified | [2] |

| Onset of Significant Decomposition | > 160 °C | Ascorbyl Palmitate (in Coa-ASC16 formulation) | Thermogravimetric Analysis (TGA) | [3] |

| Resistance to Decomposition | > 180 °C | Ascorbyl Palmitate | Not Specified | |

| Mass Loss at 64.5 °C | 0.002% | Ascorbyl Palmitate (in Coa-ASC16 formulation) | Thermogravimetric Analysis (TGA) | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal degradation profile of ascorbyl esters.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of this compound by measuring the change in mass as a function of temperature.

Methodology:

-

A sample of this compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (typically alumina or platinum).

-

The pan is loaded into the TGA instrument.

-

The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, flowing at a constant rate (e.g., 20 mL/min) to prevent oxidative degradation.

-

The instrument records the sample's mass as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions (e.g., glass transitions, crystallization) of this compound by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (typically aluminum).

-

The pan is hermetically sealed.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the expected melting point.

-

The analysis is performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

The DSC instrument measures the difference in heat flow between the sample and the reference.

-

The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization, decomposition). The peak temperature of an endotherm is taken as the melting point.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Proposed Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway for this compound.

References

Methodological & Application

Application Notes: Formulation of Ascorbyl Dipalmitate in Topical Creams

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl dipalmitate is a lipophilic, stable ester of ascorbic acid (Vitamin C) and palmitic acid. Unlike its water-soluble counterpart, L-ascorbic acid, which is prone to rapid oxidation, this compound offers enhanced stability in cosmetic and dermatological formulations, particularly in oil-based and emulsion systems.[1][2][3] Its fat-soluble nature facilitates penetration into the skin's lipid-rich stratum corneum, where it can exert its antioxidant, anti-aging, and skin-brightening effects.[2][4][5]

These application notes provide a comprehensive guide to the formulation of this compound in topical creams, covering its physicochemical properties, formulation strategies, and detailed protocols for analysis and efficacy testing. While this compound is the focus, much of the available detailed research has been conducted on the closely related monoester, ascorbyl palmitate. The principles and methodologies described herein are largely applicable to both, given their similar lipophilic characteristics.

Physicochemical Properties and Formulation Data

Successful formulation begins with a thorough understanding of the active ingredient's properties. Key data for ascorbyl palmitate, as a representative lipophilic vitamin C ester, are summarized below.

Table 1: Physicochemical Properties of Ascorbyl Palmitate

| Property | Description | Reference(s) |

|---|---|---|

| INCI Name | Ascorbyl Palmitate | [1] |

| Appearance | White to yellowish-white powder | [1][6] |

| Odor | Citrus-like or odorless | [1][6] |

| Solubility | Soluble in oils and alcohol; Insoluble in water | [1][2][6] |

| Melting Point | 107 - 117 °C | [6] |

| Stability | More stable than L-ascorbic acid, especially in oil-based or emulsion formulations.[2][3] Susceptible to degradation in the presence of light and oxygen.[7][8] | |

Table 2: Recommended Concentration in Topical Formulations

| Application | Concentration Range (% w/w) | Rationale | Reference(s) |

|---|---|---|---|

| Formula Antioxidant | 0.1 - 0.5% | Protects oils and other sensitive ingredients in the formulation from oxidation. | |

| Skin Anti-aging & Brightening | 0.5 - 2.0% | Active concentration for delivering antioxidant, collagen-boosting, and skin-lightening benefits.[1][2] |

| High Potency Treatments | Up to 3.0% | Used in specialized formulations for enhanced efficacy.[1] | |

Key Experimental Protocols

This section provides detailed methodologies for the formulation and evaluation of topical creams containing this compound/palmitate.

Protocol 1: Formulation of an Oil-in-Water (O/W) Cream

This protocol describes the preparation of a stable O/W emulsion, a common vehicle for topical delivery. The key to incorporating this compound is to dissolve it in the oil phase before emulsification.

Workflow for O/W Cream Formulation

Caption: Workflow for preparing an O/W cream with this compound.

Materials:

-

Oil Phase: Emollients (e.g., Isopropyl Myristate), fatty alcohols (e.g., Cetearyl Alcohol), emulsifiers (e.g., Glyceryl Stearate), this compound.

-

Aqueous Phase: Purified Water, humectants (e.g., Glycerin), stabilizers (e.g., Xanthan Gum).

-

Cool-Down Phase: Preservatives (e.g., Phenoxyethanol), pH adjusters (e.g., Citric Acid).

Procedure:

-

Oil Phase Preparation: Combine all oil-phase ingredients, including this compound. Heat to 75°C while stirring until all components, especially the this compound, are fully dissolved.[1]

-

Aqueous Phase Preparation: In a separate vessel, combine all aqueous-phase ingredients. Heat to 75°C while stirring.

-

Emulsification: Slowly add the hot oil phase to the hot aqueous phase under continuous high-shear homogenization. Mix for 5-10 minutes to form a uniform emulsion.

-

Cooling: Switch to gentle, sweeping agitation and allow the emulsion to cool.

-

Final Additions: Once the cream has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives and fragrance.

-

pH Adjustment: Check the pH of the cream and adjust to a skin-compatible range (typically 5.5 - 6.5) using a suitable acid or base.[9]

-

Final Homogenization: Homogenize the cream for a short period at low speed to ensure uniformity.

-

Packaging: Package in airtight, opaque containers to protect from light and air.[1]

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the amount of ascorbyl palmitate in a cream formulation over time, which is critical for determining shelf-life and product efficacy.

Workflow for HPLC Analysis

Caption: Sample preparation and analysis workflow for HPLC quantification.

Materials & Equipment:

-

HPLC system with UV detector

-

Reversed-phase C18 column

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ascorbyl palmitate standard

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

Procedure:

-

Standard Preparation: Prepare a stock solution of ascorbyl palmitate (e.g., 0.4 mg/mL) in methanol. Create a series of dilutions to generate a calibration curve.[3]

-

Sample Preparation:

-

Chromatographic Analysis:

-

Inject the filtered sample into the HPLC system.

-

Analyze the sample using the parameters outlined in Table 3.

-

The concentration of ascorbyl palmitate is determined by comparing the peak area from the sample to the calibration curve.

-

-

Stability Study: Perform this analysis on samples stored at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) at specified time points (e.g., 0, 1, 2, and 3 months).[3][10]

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Reference(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 150 x 4.6 mm) | [11][12] |

| Mobile Phase | Methanol / Isopropanol (e.g., 25:75 v/v) | [12] |

| Flow Rate | 1.0 mL/min | N/A |

| Detection | UV at 222 nm | [12] |

| Injection Volume | 20 µL | N/A |

| Retention Time | ~5.9 min (for Ascorbyl Tetraisopalmitate, similar expected for dipalmitate) |[12] |

Protocol 3: In Vitro Skin Permeation Study

This protocol uses Franz diffusion cells to assess the penetration of this compound from a topical formulation into and through the skin.

Workflow for Franz Diffusion Cell Study

Caption: Workflow for an in vitro skin permeation study.

Materials & Equipment:

-

Franz diffusion cells

-

Excised human or animal skin, or a synthetic membrane (e.g., Strat-M®)[13]

-

Receptor fluid (e.g., phosphate-buffered saline with a solubilizer like polysorbate 80 to ensure sink conditions)

-

Water bath/circulator set to 32°C

-

HPLC system for analysis

Procedure:

-

Cell Setup: Mount the skin membrane onto the Franz diffusion cell, separating the donor and receptor compartments. Ensure the stratum corneum faces the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with pre-warmed, de-gassed receptor fluid and ensure no air bubbles are trapped beneath the skin.

-

Equilibration: Allow the system to equilibrate for 30 minutes.

-

Application: Apply a precise amount (e.g., 10 mg/cm²) of the this compound cream to the surface of the skin.

-

Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw a sample from the receptor fluid and immediately replace it with an equal volume of fresh fluid.

-

Analysis: Quantify the concentration of this compound in the collected samples using the HPLC method described in Protocol 2.

-

Data Interpretation: Calculate the cumulative amount of drug permeated per unit area over time. This data can be used to compare the delivery efficiency of different formulations. Studies show that encapsulation in delivery systems like liposomes can significantly enhance skin penetration.[14][15][16][17]

Table 4: Example Skin Permeation Data Comparison

| Formulation Type | Active Recovered in Stratum Corneum (after 2h) | Enhancement Factor | Reference(s) |

|---|---|---|---|

| Conventional Cream (2% AP) | 82.11% | 1.0 | [15][17] |

| Liposomal Cream (2% AP) | 96.40% | ~1.17x | [15][17] |

| Conventional Emulgel (2% AP) | 73.64% | 1.0 | [15][17] |

| Liposomal Emulgel (2% AP) | 93.31% | ~1.27x | [15][17] |

(AP = Ascorbyl Palmitate)

Mechanism of Action: Signaling Pathways

This compound must be converted to ascorbic acid within the skin to exert its full biological effects. The primary mechanisms include antioxidant protection and stimulation of collagen synthesis.

Antioxidant and Collagen Synthesis Pathway

Caption: Mechanism of topically applied this compound.

-

Penetration and Conversion: The lipophilic this compound penetrates the stratum corneum. Within the viable epidermis, esterase enzymes hydrolyze the molecule, releasing active ascorbic acid.[6]

-

Antioxidant Action: Ascorbic acid is a potent antioxidant that directly neutralizes harmful reactive oxygen species (ROS) generated by UV radiation and environmental pollutants, thereby preventing cellular damage.[3][5][18]

-

Collagen Synthesis: Ascorbic acid acts as an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine residues, a necessary step for the stabilization and cross-linking of procollagen into mature, functional collagen.[2][19] This action helps to improve skin firmness and reduce the appearance of wrinkles.

References

- 1. makingcosmetics.com [makingcosmetics.com]

- 2. Ascorbyl Palmitate – Skin Foodie [skinfoodie.com.ng]

- 3. magistralbr.caldic.com [magistralbr.caldic.com]

- 4. How Ascorbyl Palmitate Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]

- 5. us.typology.com [us.typology.com]

- 6. Ascorbyl Palmitate | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Stability of ascorbyl palmitate in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. PHYSICAL AND CHEMICAL STABILITY ANALYSIS OF COSMETIC MULTI- PLE EMULSIONS LOADED WITH ASCORBYL PALMITATE AND SODIUM ASCORBYL PHOSPHATE SALTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Liposomal Encapsulation of Ascorbyl Palmitate: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 13. In vitro assessment of skin permeation properties of enzymatically derived oil-based fatty acid esters of vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Skin permeation enhancement of ascorbyl palmitate by liposomal hydrogel (lipogel) formulation and electrical assistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Application Notes: Ascorbyl Dipalmitate as a Stabilizer in Oil-in-Water Emulsions

Audience: Researchers, scientists, and drug development professionals.

Introduction Ascorbyl dipalmitate (ADP), a lipophilic ester formed from ascorbic acid (Vitamin C) and palmitic acid, serves as a highly effective stabilizer in oil-in-water (O/W) emulsions.[1] Unlike its hydrophilic counterpart, ascorbic acid, the fat-soluble nature of this compound allows it to be incorporated into the oil phase and orient at the oil-water interface.[1][2] This positioning is critical for its function, which is primarily to inhibit lipid peroxidation and neutralize free radicals, thereby preventing the degradation of active pharmaceutical ingredients (APIs) and excipients, and extending the shelf-life of formulations.[1] Its amphiphilic character enables it to stabilize the boundary between oil and water, making it invaluable in cosmetic, pharmaceutical, and food product formulations.[3][4]

Mechanism of Action this compound enhances emulsion stability through two primary mechanisms:

-

Antioxidant Protection: Oxidation is a major cause of instability in O/W emulsions, leading to rancidity of the oil phase and degradation of sensitive ingredients. This compound acts as a potent antioxidant by embedding its palmitate chains within the oil droplet, while exposing the reactive ascorbyl headgroup at the oil-water interface.[2] This allows it to efficiently scavenge aqueous-phase and interface-located reactive oxygen species (ROS), donating electrons to neutralize free radicals and inhibit the oxidative chain reactions that compromise emulsion integrity.[1]

-

Interfacial Stabilization: While not a primary emulsifier, this compound's amphiphilic structure allows it to reside at the oil-water interface. This contributes to the stability of the interfacial film, working synergistically with the primary emulsifier to create a more robust barrier against droplet coalescence.

Caption: Mechanism of this compound at the oil-water interface.

Data Presentation: Stability & Physicochemical Properties

The following tables summarize quantitative data from studies evaluating oil-in-water emulsions stabilized with ascorbyl palmitate (referred to as AP).

Table 1: Chemical Stability of Ascorbyl Palmitate in O/W Emulsions This table shows the degradation of ascorbyl palmitate over time under different storage conditions. Higher remaining fractions indicate greater stability.

| Formulation | Concentration | Storage Temp. | Duration | % AP Remaining | Reference |

| O/W Emulsion | 2.00% | 25°C (Dark) | 28 Days | 37% | [5] |

| O/W Microemulsion | 1.00% | 22 ± 1°C | 28 Days | 19% | [6] |

| O/W Nanoemulsion | - | - | - | 50% | [6] |

Table 2: Physicochemical Characterization of O/W Nanoemulsions This table presents key parameters for O/W nanoemulsions with and without ascorbyl palmitate, highlighting its impact on the physical properties of the emulsion.

| Formulation | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Poppyseed Oil/Water | ~200 | < 0.3 | Below -30 | [7] |

| Poppyseed Oil/Water + Ascorbyl Palmitate | ~200 | < 0.3 | Below -30 | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for preparing and evaluating O/W emulsions containing this compound.

Caption: General experimental workflow for emulsion preparation and analysis.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion